molecular formula C7H6F3N5 B2620751 N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 312316-53-3

N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No. B2620751
CAS RN: 312316-53-3
M. Wt: 217.155
InChI Key: SYDWWUKCKAEQHA-UHFFFAOYSA-N
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Description

N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a chemical compound that has gained attention for its potential applications in scientific research. This compound belongs to the class of triazolopyridazines, which are known for their diverse biological activities.

Scientific Research Applications

Biologically Significant Pyrimidine Derivatives

Pyrimidine derivatives, which share structural similarities with the compound , have been extensively utilized in the synthesis of optical sensors due to their unique sensing properties and biological relevance. These derivatives demonstrate a capacity for forming coordination and hydrogen bonds, making them suitable for use as sensing probes in biological applications (Jindal & Kaur, 2021).

Advanced Sorbents for Environmental Applications

The development of amine-functionalized sorbents for the removal of persistent and harmful chemicals from water supplies showcases the environmental significance of nitrogen-containing compounds. These sorbents operate through electrostatic interactions, hydrophobic interactions, and specific sorbent morphology, highlighting the role of such compounds in addressing environmental challenges (Ateia et al., 2019).

Heterocyclic N-oxide Molecules in Drug Development

Heterocyclic N-oxide derivatives, related to the triazolopyridazin compounds, have found applications in drug development due to their potent biological activities. These compounds have been explored for their utility in forming metal complexes, serving as catalysts in asymmetric synthesis, and their potential as medicinal agents with anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).

Azolo[d]pyridazinones in Medicinal Chemistry

Azolo[d]pyridazinone derivatives, closely related to the compound , have been associated with a wide range of pharmacological activities, including antidiabetic, antiasthmatic, anticancer, and antimicrobial activities. The versatility of this scaffold in medicinal chemistry underscores the potential for developing new drug candidates based on structural modifications of the core compound (Tan & Sari, 2020).

properties

IUPAC Name

N-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N5/c1-11-4-2-3-5-12-13-6(7(8,9)10)15(5)14-4/h2-3H,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDWWUKCKAEQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN2C(=NN=C2C(F)(F)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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